molecular formula C10H10BrFO2 B3275472 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane CAS No. 625446-23-3

2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B3275472
CAS No.: 625446-23-3
M. Wt: 261.09 g/mol
InChI Key: DHDISTCVSXNECF-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromo-fluoro-phenyl group and a methyl group

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The dioxolane ring can be reduced to diols under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of 4-bromo-2-fluorobenzoic acid or 4-bromo-2-fluoroacetophenone.

    Reduction: Formation of 2-(4-bromo-2-fluorophenyl)-1,3-propanediol.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 4-Bromo-2-fluoroaniline
  • 4-Bromo-2-fluorobiphenyl

Uniqueness

2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct reactivity compared to other bromo-fluoro-phenyl derivatives. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDISTCVSXNECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234299
Record name 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625446-23-3
Record name 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625446-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
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2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
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